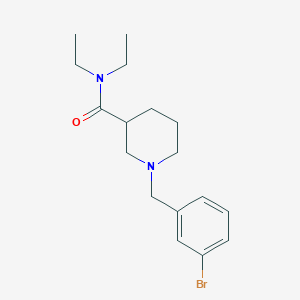
1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. BRL-15572 belongs to the class of piperidinecarboxamide compounds and has been shown to have a unique mechanism of action that makes it a promising candidate for future drug development.
作用机制
1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide acts as a selective antagonist of the α2δ subunit of voltage-gated calcium channels, which are involved in the release of neurotransmitters in the brain. By blocking the α2δ subunit, this compound reduces the release of glutamate, a neurotransmitter that is associated with anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing anxiety-like behavior in animal models, increasing the levels of certain neurotransmitters in the brain, and reducing the activity of certain brain regions that are associated with anxiety and depression.
实验室实验的优点和局限性
One advantage of using 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide in lab experiments is that it has a unique mechanism of action that makes it a promising candidate for drug development. However, one limitation is that it has only been studied in animal models, and its effects in humans are not yet known.
未来方向
There are several future directions for research on 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide, including:
1. Studying its effects in humans to determine its potential as a therapeutic agent for anxiety and depression.
2. Investigating its effects on other neurotransmitter systems in the brain to better understand its mechanism of action.
3. Developing more selective and potent α2δ antagonists based on the structure of this compound.
4. Studying the potential of this compound as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for future drug development. Further research is needed to determine its potential as a therapeutic agent in humans and to develop more selective and potent α2δ antagonists based on its structure.
合成方法
The synthesis of 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide involves several steps, starting with the reaction of 3-bromobenzyl chloride with diethylamine to form 1-(3-bromobenzyl)-N,N-diethylamine. This intermediate is then reacted with piperidinecarboxylic acid to form this compound.
科学研究应用
1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction. Several studies have shown that this compound has anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of these disorders.
属性
IUPAC Name |
1-[(3-bromophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O/c1-3-20(4-2)17(21)15-8-6-10-19(13-15)12-14-7-5-9-16(18)11-14/h5,7,9,11,15H,3-4,6,8,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOUTBBZYWMAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4975278.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4975280.png)
![ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4975287.png)
![2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4975303.png)

![(2-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B4975312.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)](/img/structure/B4975317.png)

![methyl 2-(5-{[1-(4-bromo-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4975331.png)
![10-benzoyl-11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975355.png)

![N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4975364.png)


